High-Affinity Multi-Target Engagement Across LXRβ, CRTH2, and Dopamine D3 Receptors
The compound exhibits nanomolar binding affinities for three distinct protein families: a Ki of 13 nM (LXRβ) and EC50 of 15 nM (LXRβ agonist activity) [1]; a Ki of 26 nM and IC50 of 85 nM at the CRTH2 receptor [2]; and a Ki of 4.6 nM at the dopamine D3 receptor [3]. These values place the compound among the high-affinity ligands for each target, yet no single comparator molecule possesses this polypharmacological profile. For reference, the classic LXR agonist T0901317 has an EC50 of ~50 nM ; the clinical CRTH2 antagonist MK-7246 exhibits a Ki of 2.5 nM [4]; and the D3-selective ligand (+)-PD 128907 has a Ki of 1.7 nM (human D3) . The target compound’s affinity values are within the same order of magnitude as these established probes, while uniquely covering three therapeutically relevant target classes.
| Evidence Dimension | Binding Affinity (Ki/EC50/IC50) |
|---|---|
| Target Compound Data | LXRβ Ki = 13 nM, EC50 = 15 nM; CRTH2 Ki = 26 nM, IC50 = 85 nM; D3 Ki = 4.6 nM |
| Comparator Or Baseline | T0901317 (LXR agonist) EC50 = 50 nM; MK-7246 (CRTH2 antagonist) Ki = 2.5 nM; (+)-PD 128907 (D3 agonist) Ki = 1.7 nM |
| Quantified Difference | Target compound affinity within 0.3–5.2× of reference ligands |
| Conditions | Radioligand displacement (LXRβ, CRTH2, D3) and Gal4-DBD transactivation (LXRβ EC50) in HEK293 or CHO cell membranes |
Why This Matters
The broad nanomolar target engagement enables a single photoaffinity probe to be used for interactome mapping across multiple receptor classes, reducing the number of distinct probes required and increasing experimental throughput.
- [1] BindingDB Entry BDBM50192760 (CHEMBL3972392). Affinity Data: Ki = 13 nM, EC50 = 15 nM for LXRβ. University of California, San Diego. Accessed 2025. View Source
- [2] BindingDB Entry BDBM50384476 (CHEMBL2036217). Affinity Data: Ki = 26 nM, IC50 = 85 nM for CRTH2. BindingDB.org. Accessed 2025. View Source
- [3] BindingDB Entry BDBM50378002 (CHEMBL1627320). Affinity Data: Ki = 4.6 nM for dopamine D3 receptor. BindingDB.org. Accessed 2025. View Source
- [4] AdooQ Bioscience. MK-7246 Datasheet. Ki = 2.5 nM for CRTH2. Accessed 2025. View Source
